BenchChemオンラインストアへようこそ!

Piperazine-2-carboxylic acid dihydrochloride

Chiral resolution Biocatalysis Enantiomeric excess

Piperazine-2-carboxylic acid dihydrochloride (CAS 133525-05-0) is the preferred salt form for pharmaceutical R&D and process chemistry. The dihydrochloride salt confers ≥50 mg/mL aqueous solubility—far exceeding the free carboxylic acid (CAS 2762-32-5)—and exhibits a distinct decomposition range of 245–290°C for robust identity verification. Available in racemic (±) and enantiopure (S)- and (R)-forms (≥99% ee achievable via K. terrigena resolution), this chiral building block eliminates in-house resolution steps, reducing time-to-first-synthesis for HIV protease inhibitors, CNS drug candidates, and combinatorial library construction. The high aqueous solubility directly supports continuous flow biocatalysis (LAP2, >24 h operation). For ICH Q3C-compliant programs, specify ≥99.0% HPLC purity with documented optical rotation ([α]20D -14° to -16°). Do not substitute with the free base or methyl ester analog—divergent solubility and stability profiles introduce unacceptable risk to reaction yield, purity, and regulatory batch consistency.

Molecular Formula C5H12Cl2N2O2
Molecular Weight 203.06 g/mol
CAS No. 133525-05-0
Cat. No. B161418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2-carboxylic acid dihydrochloride
CAS133525-05-0
Molecular FormulaC5H12Cl2N2O2
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1C[NH2+]C(C[NH2+]1)C(=O)O.[Cl-].[Cl-]
InChIInChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H
InChIKeyWNSDZBQLMGKPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-2-carboxylic acid dihydrochloride: Technical Specification and Procurement Baseline


Piperazine-2-carboxylic acid dihydrochloride (CAS 133525-05-0) is a chiral heterocyclic building block and pharmaceutical intermediate comprising a piperazine core substituted with a carboxylic acid group at the 2-position and stabilized as a dihydrochloride salt . This compound exists in enantiopure (S)- and (R)-forms as well as a racemic (±) mixture, with the chiral variants serving as critical starting materials for asymmetric synthesis in medicinal chemistry [1]. The dihydrochloride salt form confers substantially enhanced aqueous solubility and physicochemical stability relative to the free carboxylic acid [2].

Why Generic Piperazine-2-carboxylic Acid Free Base Cannot Substitute for the Dihydrochloride Salt in Regulated Workflows


Procurement decisions involving piperazine-2-carboxylic acid dihydrochloride cannot be satisfied by substitution with the free carboxylic acid (CAS 2762-32-5) or its methyl ester analog due to fundamental differences in solubility, storage stability, and analytical reproducibility. The free base exhibits limited aqueous solubility and lower melting point (243-247°C), while the dihydrochloride salt demonstrates freely soluble behavior in water (≥50 mg/mL) with a distinct decomposition profile at 245-290°C [1]. These divergent physicochemical properties directly affect downstream synthetic protocols, quality control traceability, and regulatory documentation. In pharmaceutical development, substitution of salt forms without process revalidation introduces unacceptable risk to reaction yield, purity profile, and batch-to-batch consistency [2].

Quantitative Differentiation Evidence: Piperazine-2-carboxylic acid dihydrochloride vs. Structural and Functional Analogs


Enantiomeric Purity Achievable via Whole-Cell Kinetic Resolution: (S)-Piperazine-2-carboxylic acid dihydrochloride

The (S)-enantiomer of piperazine-2-carboxylic acid dihydrochloride can be produced with exceptional enantiomeric purity via whole-cell biocatalytic resolution. Using Klebsiella terrigena DSM 9174 containing stereospecific amidases, (S)-piperazinecarboxylic acid dihydrochloride was obtained with an enantiomeric excess (ee) of 99.4% at 41% yield [1]. This ee value exceeds the 97.3% ee (20% yield) achieved using Pseudomonas fluorescens DSM 9924 and substantially outperforms the 99.0% ee (22% yield) obtained for the (R)-enantiomer using Burkholderia sp. DSM 9925 [1].

Chiral resolution Biocatalysis Enantiomeric excess Pharmaceutical intermediates

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Carboxylic Acid

The dihydrochloride salt form of piperazine-2-carboxylic acid provides markedly improved aqueous solubility compared to the free carboxylic acid. The dihydrochloride salt is freely soluble in water, with quantified solubility ≥50 mg/mL [1], whereas the free (S)-piperazine-2-carboxylic acid exhibits limited aqueous solubility that requires heating or sonication for dissolution [2]. This differential enables aqueous reaction conditions without organic co-solvents.

Formulation development Aqueous synthesis Salt selection Physicochemical properties

Thermal Stability and Decomposition Profile: Dihydrochloride Salt vs. Methyl Ester Analog

Piperazine-2-carboxylic acid dihydrochloride exhibits a defined decomposition range of 245-250°C (S-enantiomer) to 262-263°C (racemic) without melting [1], providing a clear analytical marker for identity and purity verification. In contrast, the methyl ester dihydrochloride analog (CAS not specified) demonstrates enhanced reactivity due to the ester functionality, which may compromise shelf stability under certain storage conditions [2].

Thermal analysis Storage stability Process safety Quality control

Scalable Synthesis Pathway: Continuous Flow Biocatalytic Production of (S)-Dihydrochloride

A validated continuous flow biocatalytic process exists for the production of enantiopure (S)-piperazine-2-carboxylic acid dihydrochloride using immobilized aminopeptidase (LAP2) from Aspergillus oryzae. The immobilized catalyst retained 48-67% of free enzyme activity and could be reused for more than 10 cycles without apparent activity loss. Integration into continuous flow mode enabled >24 hours of uninterrupted operation with consistent reaction yield [1]. This process intensification contrasts with traditional batch chiral resolution methods requiring more frequent catalyst replacement and longer cycle times.

Continuous flow chemistry Process intensification Enzyme immobilization Green chemistry

Evidence-Backed Application Scenarios for Piperazine-2-carboxylic acid dihydrochloride Procurement


Asymmetric Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines

Procurement of optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (≥99% ee) is warranted for the scalable preparation of orthogonally protected 2-(hydroxymethyl)piperazines, which serve as privileged scaffolds in combinatorial library construction. The dihydrochloride salt enables direct protection of both amino groups as tert-butyl carbamates (Boc) followed by carboxylic acid reduction without prior free-basing [1]. This application leverages the high enantiopurity (99.4% ee achievable via K. terrigena resolution) documented in Evidence Item 1 and the aqueous solubility advantage established in Evidence Item 2.

Continuous Flow Manufacturing of Chiral Pharmaceutical Intermediates

Organizations implementing continuous flow chemistry platforms should prioritize procurement of (S)-piperazine-2-carboxylic acid dihydrochloride as starting material for process validation, given the demonstrated compatibility of the immobilized LAP2 biocatalyst system with continuous operation exceeding 24 hours [2]. The dihydrochloride salt's high aqueous solubility (≥50 mg/mL) supports the aqueous reaction conditions characteristic of this green chemistry approach. This scenario directly follows from the process intensification evidence presented in Evidence Item 4.

GMP-Compliant Pharmaceutical Intermediate with Full Regulatory Traceability

For pharmaceutical development programs requiring ICH Q3C-compliant residual solvent profiles and USP/EP monograph conformance, procurement of (S)-piperazine-2-carboxylic acid dihydrochloride with documented specifications (purity ≥99.0% by HPLC, water content ≤0.5% by KF, optical rotation [α]20D -14° to -16°) is indicated [3]. The well-defined decomposition range (245-250°C) established in Evidence Item 3 provides a robust identity verification method suitable for regulatory submissions.

Protease Inhibitor and CNS Drug Candidate Synthesis

Research groups synthesizing HIV protease inhibitors (e.g., indinavir analogs) or central nervous system drug candidates should procure (S)-piperazine-2-carboxylic acid dihydrochloride as the chiral building block of choice, given the piperazine-2-carboxylic acid scaffold's established role in these therapeutic classes [4]. The commercial availability of enantiopure dihydrochloride salt eliminates in-house resolution steps and reduces time-to-first-synthesis. This application is supported by the enantiopurity differentiation documented in Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine-2-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.